![molecular formula C14H19NO B2412012 (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol CAS No. 2168581-88-0](/img/structure/B2412012.png)
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicycloheptane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol typically involves the following steps:
Formation of the Azabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azabicycloheptane ring.
Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .
化学反応の分析
Types of Reactions
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, electrophilic reagents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various benzyl derivatives.
科学的研究の応用
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
作用機序
The mechanism of action of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicycloheptane ring system allow the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .
類似化合物との比較
Similar Compounds
(2-Benzyl-2-azabicyclo[2.2.1]heptane): Lacks the methanol group, making it less versatile in chemical reactions.
(2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.
Uniqueness
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is unique due to its combination of a benzyl group and an azabicycloheptane ring system, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCYPSEEBNGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2CC3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)
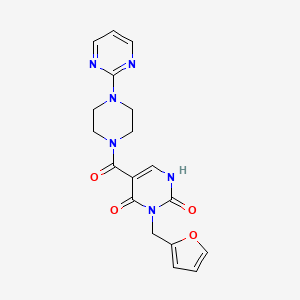
![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)
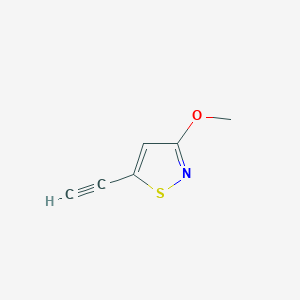
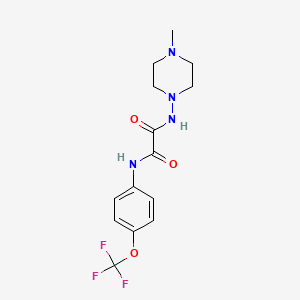
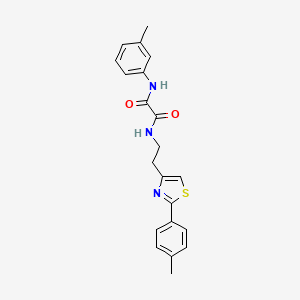
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2411940.png)
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
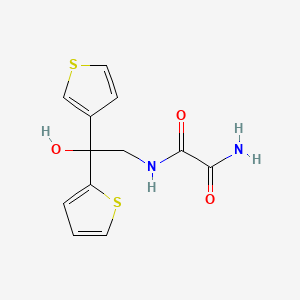
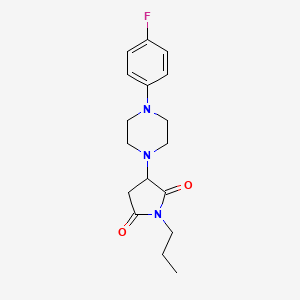
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)
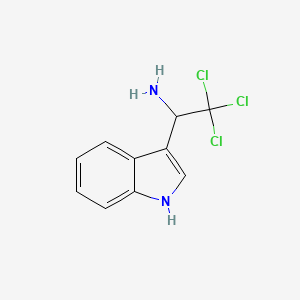
![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)
![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)
